2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide
Description
2,2,2-Trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide is a fluorinated tetrahydroquinoline derivative characterized by two trifluoroacetyl groups: one at the nitrogen of the tetrahydroquinoline ring (position 1) and another as part of the acetamide substituent at position 7. This dual trifluorination enhances its metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6N2O2/c14-12(15,16)10(22)20-8-5-1-3-7-4-2-6-21(9(7)8)11(23)13(17,18)19/h1,3,5H,2,4,6H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJBKVKSBLSLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)NC(=O)C(F)(F)F)N(C1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide typically involves multi-step organic reactions. Here’s a possible synthetic route:
Preparation of the Tetrahydroquinoline Derivative: : Start with 1,2,3,4-tetrahydroquinoline, which is reacted with trifluoroacetic anhydride in the presence of a suitable catalyst to yield the trifluoroacetylated intermediate.
Acetamide Formation: : The intermediate is then treated with 2,2,2-trifluoroacetic acid chloride in the presence of a base, such as pyridine, to form the final product.
Industrial Production Methods
In industrial settings, the process is optimized for scale, often involving continuous flow chemistry to enhance reaction efficiency and yield while ensuring the purity of the final product. Advanced techniques such as high-throughput screening for catalysts and conditions also play a crucial role.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide can undergo various reactions, including:
Substitution Reactions: : Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions, particularly on carbon atoms adjacent to the trifluoromethyl groups.
Reduction Reactions: : The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride.
Oxidation Reactions: : The compound can be oxidized to form carboxylic acids or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: : Lithium aluminum hydride (LiAlH4)
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Substitution: : Sodium hydride (NaH) or other strong bases/nucleophiles
Major Products
The main products of these reactions depend on the conditions and reagents used but can include alcohols, carboxylic acids, and various substituted derivatives.
Scientific Research Applications
2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide is investigated in various fields:
Chemistry: : Utilized as a building block for synthesizing more complex fluorinated compounds.
Biology: : Studied for its potential role in modulating biological pathways due to its unique structural features.
Medicine: : Explored for use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: : Applied in materials science for developing new materials with desired properties.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action is primarily attributed to the unique properties imparted by the trifluoromethyl groups, which influence the molecule’s overall electronegativity and lipophilicity. These features can affect molecular targets and pathways, making it a potent modulator of enzymatic activity and receptor binding.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydroquinoline/Tetrahydroisoquinoline Derivatives
Physicochemical and Spectroscopic Properties
- Fluorine Content : The target compound’s dual trifluoroacetyl groups increase its molecular weight and electron-withdrawing effects, as evidenced by distinct $^{19}$F NMR signals (e.g., δ -76.2 ppm for CF$_3$ in related compounds ).
- Purity and Characterization: HRMS and $^{1}$H NMR are critical for confirming structure; e.g., 2,2,2-trifluoro-N-[(2R,3S)-1-(4-methoxyphenyl)-2-phenyl-1,2,3,4-tetrahydroquinolin-3-yl]acetamide was validated via HRMS (m/z 426.1539) and IR spectroscopy .
Q & A
Q. Characterization :
- 1H/13C NMR : Confirms regioselectivity and substitution patterns. For example, in similar compounds, aromatic protons appear as multiplet signals at δ 6.8–7.2 ppm, and trifluoromethyl groups show distinct splitting .
- X-ray crystallography : Resolves stereochemistry, as demonstrated for analogous trifluoroacetamide derivatives (e.g., C–F bond angles and crystal packing) .
Basic: What spectroscopic and analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 385.0954 for C14H11F6N2O2).
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Advanced: How can computational modeling predict interactions with nuclear receptors like RORα/γ?
Methodological Answer:
Docking Studies : Use software (e.g., AutoDock Vina) to model binding to ROR ligand-binding domains (LBDs). Compare with known ROR inverse agonists (e.g., SR1078, IC50 1–3 μM) .
MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to evaluate trifluoroacetyl group interactions with hydrophobic pockets.
QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing CF3 groups) with activity trends from analogs (e.g., EC50 <30 μM for similar RORγ ligands) .
Hypothesis : The trifluoroacetyl group may enhance binding affinity by forming halogen bonds with Arg residues in ROR LBDs, similar to fluorinated sulfonamide derivatives .
Advanced: How to resolve contradictions in biological activity data across assays?
Methodological Answer:
Assay Optimization :
- In vitro vs. cell-based assays : Test in both isolated enzyme (e.g., RORγ TR-FRET) and cellular contexts (e.g., luciferase reporters in HEK293T cells) to account for membrane permeability differences .
- Control compounds : Include reference ligands (e.g., SR1555 for RORγ) to validate assay conditions .
Data Normalization :
- Use Z’-factor scoring to assess assay robustness. For example, a Z’ >0.5 indicates reliable separation between positive/negative controls .
Mechanistic Follow-up :
- Metabolic stability : Evaluate hepatic microsomal clearance to rule out rapid degradation in cell-based assays .
- Off-target screening : Profile against related nuclear receptors (e.g., PPARγ, LXR) using selectivity panels .
Advanced: What strategies validate the compound’s stability under experimental conditions?
Methodological Answer:
Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate in 0.1 M HCl/NaOH at 40°C for 24h, then analyze via HPLC-MS to detect hydrolysis products (e.g., free tetrahydroquinoline) .
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation by TLC .
Long-Term Storage :
- Store at -20°C in amber vials under argon to prevent trifluoroacetyl group hydrolysis .
- Monitor purity quarterly via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How to design SAR studies to optimize activity against specific targets?
Methodological Answer:
Scaffold Modification :
- Core substitutions : Introduce electron-donating groups (e.g., OMe) at C-7 of tetrahydroquinoline to enhance RORα binding, as seen in SR3335 (IC50 480 nM) .
- Side-chain variation : Replace trifluoroacetyl with sulfonamide groups to assess halogen bonding effects (e.g., IC50 <1 μM for sulfonamide analogs) .
In vitro Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
